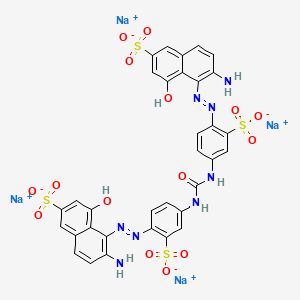

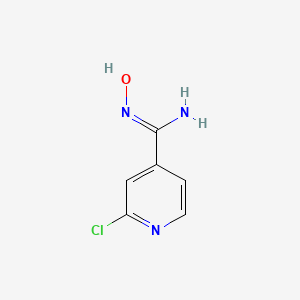

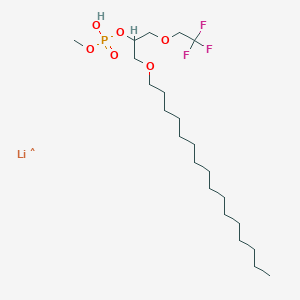

![molecular formula C46H40N2O6S B1494764 4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] CAS No. 1622008-73-4](/img/structure/B1494764.png)

4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]

Overview

Description

The compound “4,4’-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]”, also known as H101, is a chemical substance with the CAS number 1622008-73-4 . It is a solid substance with a light yellow to green color .

Molecular Structure Analysis

The molecular formula of this compound is C46H40N2O6S, and it has a molecular weight of 748.89 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound is a solid substance with a light yellow to green color . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Perovskite Solar Cells

H101: has been identified as a novel hole transport material (HTM) for perovskite solar cells. It is reported that the power conversion efficiency of perovskite solar cells using H101 is comparable to that of devices using spiro-OMeTAD, which is a commonly used HTM . This makes H101 a promising candidate for enhancing the efficiency and stability of perovskite solar cells.

Photovoltaic Devices

In the realm of photovoltaic devices, H101 serves as a critical component due to its ability to facilitate efficient charge transport. The compound’s molecular structure allows for effective separation and transport of charge carriers, which is essential for the conversion of light into electricity .

Analytical Chemistry

H101: can be utilized in analytical chemistry for the development of sensors and assays. Its optical properties, such as maximum absorption wavelength at 460 nm , make it suitable for colorimetric and fluorometric detection methods .

Material Science

In material science, H101 is valuable for its physical properties, such as its solid state at room temperature and its light yellow to green powder or crystal appearance. These characteristics are important for the synthesis and handling of materials in various applications .

Safety and Hazard Analysis

H101: is also relevant in safety and hazard analysis within chemical research. Understanding its chemical properties, toxicity, and handling requirements is crucial for maintaining safe laboratory practices .

Chemical Synthesis

The compound’s structure, featuring a 2,3-Dihydrothieno[3,4-b][1,4]dioxine core, is significant for synthetic chemists. It offers a scaffold for the synthesis of complex organic molecules, potentially leading to new drugs and materials .

Environmental Science

Lastly, H101 can be applied in environmental science, particularly in the study of organic pollutants. Its chemical interactions and degradation patterns can provide insights into the behavior of similar compounds in the environment .

Mechanism of Action

properties

IUPAC Name |

4-[5-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl]-N,N-bis(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H40N2O6S/c1-49-39-21-13-35(14-22-39)47(36-15-23-40(50-2)24-16-36)33-9-5-31(6-10-33)45-43-44(54-30-29-53-43)46(55-45)32-7-11-34(12-8-32)48(37-17-25-41(51-3)26-18-37)38-19-27-42(52-4)28-20-38/h5-28H,29-30H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJPNOVYPGLCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=C4C(=C(S3)C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCO4)C8=CC=C(C=C8)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H40N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

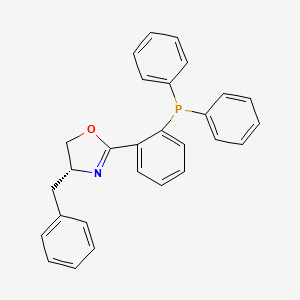

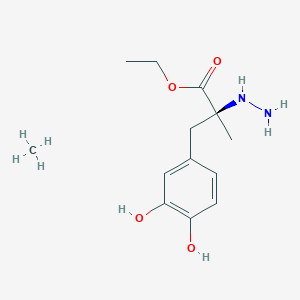

![(4AR,6R,7S,8S,8aR)-7-(benzyloxy)-8-(2-methoxybenzyl)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B1494692.png)

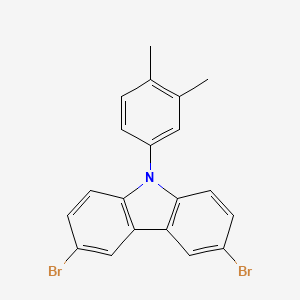

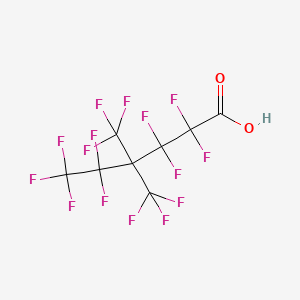

![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-cyclohexanedione](/img/structure/B1494693.png)

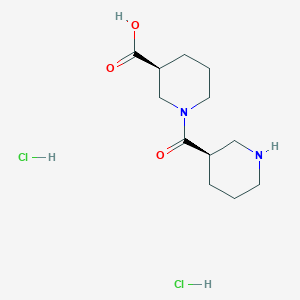

![N-(4-chlorophenyl)-N'-[1-(2-phenylhydrazino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B1494695.png)